Product packaging for d-Camphoric acid(Cat. No.:CAS No. 5394-83-2)

d-Camphoric acid

Cat. No.: B3433735
CAS No.: 5394-83-2
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-UHFFFAOYSA-N
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Description

Significance of Chiral Dicarboxylic Acids in Contemporary Chemistry

Chiral dicarboxylic acids are a class of organic compounds that play a crucial role in modern chemistry. Their ability to exist as non-superimposable mirror images, or enantiomers, makes them indispensable in asymmetric synthesis, where the selective production of a single enantiomer is often critical. researchgate.nettcichemicals.com This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects.

The presence of two carboxylic acid groups allows these molecules to act as versatile building blocks in the construction of complex molecular architectures. cymitquimica.com They are frequently employed as chiral resolving agents, facilitating the separation of racemic mixtures by forming diastereomeric salts that can be separated by crystallization. adipogen.combiomol.comfishersci.com Furthermore, chiral dicarboxylic acids are integral to the synthesis of chiral polymers, liquid crystals, and metal-organic frameworks (MOFs), materials with applications in catalysis, separation science, and nonlinear optics. acs.orgtandfonline.com The rigid and well-defined stereochemistry of compounds like d-camphoric acid provides a predictable framework for inducing chirality in larger molecular assemblies. csulb.edu

Historical Context of this compound Research

The study of camphoric acid dates back to the early 19th century when French pharmacist Nicolas Vauquelin first isolated it. wikipedia.org However, it was the pioneering work of Jacobus H. van 't Hoff in 1874 that first proposed a molecular structure and explained its optical properties. wikipedia.org A significant milestone in the history of this compound was its synthesis from camphor (B46023). The oxidation of camphor with nitric acid was found to yield camphoric acid. wikipedia.orgslideshare.net

Further research by Haller and Blanc led to the synthesis of camphor from camphoric acid. wikipedia.org The definitive proof of camphor's structure, and by extension that of camphoric acid, was provided in 1904 by Finnish chemist Gustav Komppa, who successfully synthesized camphoric acid from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.org In the late 19th century, James Ernest Marsh made significant contributions to understanding the stereochemistry of camphoric acids, even before its constitutional structure was fully known. royalsocietypublishing.org He was able to resolve different isomers and deduce that camphoric acid was likely a meta-substituted compound. royalsocietypublishing.org These foundational studies paved the way for the extensive use of this compound in modern chemical research.

Enantiomeric Forms and Stereochemical Considerations

Camphoric acid possesses two chiral centers, which allows for the existence of multiple stereoisomers. slideshare.netbartleby.com The naturally occurring and most commonly studied form is d-(+)-camphoric acid, which has the (1R,3S) configuration. wikipedia.orgechemi.com Its enantiomer, l-(-)-camphoric acid, has the (1S,3R) configuration. wikipedia.org These two forms are mirror images of each other and exhibit equal but opposite optical rotation. bartleby.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B3433735 d-Camphoric acid CAS No. 5394-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Source PubChem
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InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPHULWDVZXLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60870483
Record name 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
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Molecular Weight

200.23 g/mol
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Physical Description

Solid
Record name (±)-Camphoric acid
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Solubility

3.4 mg/mL at 20 °C
Record name (±)-Camphoric acid
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CAS No.

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8
Record name cis-(1)-Camphoric acid
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Record name Camphoric acid
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Record name 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid
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Record name cis-(±)-camphoric acid
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Record name Camphoric acid
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Record name (±)-Camphoric acid
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Melting Point

202 - 203 °C
Record name (±)-Camphoric acid
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Advanced Synthetic Methodologies and Derivatization of D Camphoric Acid

Stereoselective Synthesis of d-Camphoric Acid Analogues

The inherent chirality and rigid cyclopentane (B165970) framework of this compound make it a valuable starting material for the synthesis of complex chiral molecules. Advanced synthetic strategies have been developed to create a diverse range of this compound analogues with controlled stereochemistry.

Strategies for Diastereoisomerism Control in Camphoric Acid Synthesis

The control of diastereoisomerism is a critical aspect of synthesizing analogues of this compound, which itself possesses cis stereochemistry between the carboxyl and methyl groups on the cyclopentane ring. csulb.edu The trans-isomer, known as isocamphoric acid, offers a different spatial arrangement of functional groups, expanding the structural diversity of potential derivatives. csulb.edu The synthesis of homochiral metal-organic frameworks (MOFs) has demonstrated the importance of this diastereoisomerism. While this compound is a prolific building block for chiral MOFs, its trans-isomer, l-isocamphoric acid, has been investigated to create a large family of homochiral metal isocamphorates, leading to the first observation of diastereoisomerism in isostructural MOFs. csulb.edu

Furthermore, catalyst control has emerged as a powerful tool for achieving diastereoselectivity in the functionalization of this compound derivatives. For instance, manganese-catalyzed γ-lactonization of unactivated primary C–H bonds in camphoric acid derivatives can be directed to specific methyl groups with high diastereoselectivity by manipulating the absolute chirality of the catalyst. torvergata.it This approach allows for selective functionalization at different C-H sites on the camphoric acid skeleton, producing distinct lactone diastereomers. torvergata.it

Intramolecular Nicholas Reaction Applications in Cycloalkyne Synthesis

The intramolecular Nicholas reaction has proven to be a valuable method for the stereoselective synthesis of strained cycloalkynes derived from this compound. mdpi.com This reaction involves the stabilization of a propargylic carbocation by a dicobalt hexacarbonyl complex, allowing for intramolecular cyclization with a tethered nucleophile. mdpi.comCurrent time information in Bangalore, IN.

A key strategy involves the preparation of propargylic alcohols from (+)-(1R,3S)-camphoric acid. mdpi.com The camphoric acid backbone provides a preorganized structure that facilitates the subsequent cyclization. The synthesis proceeds through the following key steps:

Reduction of this compound to the corresponding diol. mdpi.com

Selective protection of one hydroxyl group. mdpi.com

Modification of the remaining hydroxyl group to introduce an alkyne moiety, forming the propargylic alcohol precursor. mdpi.com

Complexation of the alkyne with dicobalt octacarbonyl (Co2(CO)8). mdpi.com

Treatment with a Lewis acid, such as boron trifluoride etherate (BF3·Et2O), to induce the intramolecular Nicholas reaction, where the free hydroxyl group acts as the nucleophile, forming a strained 1-oxa-3-cyclooctyne. mdpi.com

Oxidative deprotection to release the free cycloalkyne. mdpi.com

This methodology allows for the synthesis of sterically demanding cyclooctynes with two quaternary centers adjacent to the triple bond. mdpi.com The nature of the nucleophilic group and the heterocyclic system fused to the enediyne precursor can influence the success of the 10-membered ring closure via the Nicholas reaction. nih.gov

Cyclization Reactions and Diastereoselectivity

Cyclization reactions involving this compound derivatives are pivotal in constructing complex, stereochemically defined molecules. The rigid framework of camphoric acid often imparts a high degree of diastereoselectivity in these transformations.

For example, the synthesis of spiro-piperidiniuim salts has been achieved through the cyclization of Mannich bases derived from aryl-aliphatic 1,5-diketones, which can be conceptually linked to the functionalization of the camphor (B46023) skeleton. osi.lv Additionally, a formal [3+2] intramolecular aziridine-allylsilane cycloaddition has been employed in the synthesis of bicycloproline analogues, showcasing another strategy for creating complex bicyclic systems from camphoric acid-related structures. d-nb.info

The diastereoselectivity of these reactions is often influenced by the inherent chirality of the starting material and the reaction conditions. In the synthesis of pyrazolone (B3327878) derivatives, high diastereoselectivity has been observed in the formation of spiropyrazolones. jocpr.com Similarly, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins catalyzed by organocatalysts derived from (+)-camphoric acid, high diastereoselectivities have been achieved. researchgate.net

Functionalization and Derivatization Strategies

The carboxylic acid groups of this compound provide reactive handles for a wide array of functionalization and derivatization reactions, leading to the synthesis of metal complexes, heterocyclic compounds, and other valuable molecules.

Synthesis of Metal Salts and Coordination Compounds

This compound is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers due to its chirality, rigidity, and the versatile coordination modes of its carboxylate groups. henu.edu.cnrsc.orgrsc.org It can act as a ditopic organic linker, inducing a specific handedness in the resulting framework. henu.edu.cn

The synthesis of these materials typically involves the hydro(solvo)thermal reaction of this compound with various metal salts, including those of zinc(II), cadmium(II), cobalt(II), copper(II), manganese(II), and lanthanides. henu.edu.cnrsc.orgrsc.orgmdpi.comtandfonline.comacs.org By varying the metal ions, ancillary ligands, and reaction conditions, a wide array of structures with different dimensionalities (1D, 2D, and 3D) and topologies can be obtained. rsc.orgtandfonline.comacs.orgnih.gov

For instance, homochiral 1D coordination chains, 2D layered networks, and 3D frameworks have all been successfully synthesized using this compound. rsc.orgrsc.orgtandfonline.comacs.org The coordination modes of the camphorate ligand can be diverse, even within the same structure, contributing to the architectural variety of the resulting materials. henu.edu.cn In some cases, this compound can be partially deprotonated, acting as a monoanionic ligand (D-HCam), which further expands its coordination possibilities. rsc.org

The resulting metal-camphorate frameworks often exhibit interesting properties, such as high thermal stability and photoluminescence, making them potential candidates for applications in materials science. mdpi.comtandfonline.com

Metal IonAncillary LigandResulting StructureReference
Mn(II), Nd(III)2,2'-bipyridine3D homochiral framework henu.edu.cn
Zn(II)4-(3-carboxy-2,2,3-trimethylcyclopentanecarboxamido) benzoic acid2D chiral layer mdpi.com
Zn(II)4'-p-tolyl-2,2':6',2''-terpyridine1D homochiral coordination chain tandfonline.com
Zn(II)1,10-phenanthroline (B135089)1D homochiral coordination chain tandfonline.com
Cd(II)3,8-diimidazol-1,10-phenanthroline2D and 3D homochiral coordination polymers acs.orgnih.gov
Co(II)N,N'-bis(pyrid-4-yl)piperazine3D homochiral framework rsc.org
Co(II)None3D homochiral framework rsc.org
Cu(II)None3D supramolecular assembly rsc.org

Formation of Imides and Other Heterocyclic Derivatives

The dicarboxylic acid functionality of this compound is a versatile precursor for the synthesis of various heterocyclic derivatives, most notably imides. Camphorimide and its N-substituted derivatives are an important class of compounds that have been synthesized through several methods. royalholloway.ac.ukresearchgate.net

A common route to camphorimide involves the reaction of camphoric anhydride (B1165640) with ammonia (B1221849) or primary amines. royalholloway.ac.uknih.gov Camphoric anhydride itself can be prepared from this compound. Further N-substitution of the imide can be achieved by reacting the imide or its salt with halogenated compounds. google.com For example, N-substituted derivatives have been prepared by treating the imide of this compound with doubly halogenized hydrocarbons or halogenhydrins, followed by reaction with ammonia or alkylamines. google.com

More direct, one-stage syntheses of polycyclic nitrogen-containing compounds have been developed by refluxing this compound with aliphatic or aromatic diamines. nih.gov This method can produce synthetic analogues of alkaloids. In cases where the starting amine has a low boiling point, phenol (B47542) can be used as a high-boiling solvent to facilitate the reaction. nih.gov

The reaction of camphoric anhydride with different amines or hydrazides under reflux conditions, sometimes in solvents like o-xylene, has been shown to produce a variety of D-(+)-camphoric acid imides in good yields. researchgate.net These reactions have been used to synthesize both previously known and novel imides. researchgate.net

Beyond imides, this compound derivatives have been used to synthesize other heterocyclic systems. For example, camphor-derived thioureas have been prepared from (1R,3S)-camphoric acid via a Schmidt reaction to form a diamine, followed by reaction with aryl isothiocyanates. rhhz.net These thioureas have found applications as organocatalysts.

Preparation of Enantiopure Ligands from this compound

This compound, a naturally derived chiral building block, is a highly valued starting material in asymmetric synthesis. Its rigid cyclopentane framework, adorned with specific stereocenters, makes it an excellent scaffold for the design and preparation of a wide array of enantiopure ligands. nih.govresearchgate.net These ligands have found significant application in asymmetric catalysis and the construction of homochiral materials, where they can induce high levels of stereoselectivity. researchgate.netresearchgate.net The synthetic versatility of this compound allows for its transformation into diverse ligand classes, including chiral diamines, tridentate Schiff bases, N-heterocyclic carbenes (NHCs), and linkers for metal-organic frameworks (MOFs). researchgate.netuni-heidelberg.deresearchgate.net

Chiral Diamine Ligands

A cornerstone in the derivatization of this compound is its conversion into chiral diamines, which serve as versatile intermediates. The primary synthetic route involves the Schmidt degradation of (+)-camphoric acid, utilizing reagents like sodium azide (B81097) and concentrated sulfuric acid, to produce (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine. uni-heidelberg.de This key diamine can be further functionalized to generate a library of ligands.

One common method involves the condensation of the diamine with various aromatic aldehydes, followed by the reduction of the resulting diimines, to yield N,N'-disubstituted chiral 1,3-diamines. researchgate.netresearchgate.net These ligands have proven to be highly effective in promoting asymmetric alkylation reactions. For instance, when used in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, these ligands can produce chiral alcohols with high enantiomeric excess (ee). researchgate.net

A more advanced strategy for creating asymmetric diamines is the regioselective mono-arylation of the less sterically hindered primary amine group of (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine via a Buchwald-Hartwig amination. researchgate.net This method yields diamines with distinct primary and secondary amine functionalities, which have been successfully applied as ligands in copper-catalyzed Henry reactions. researchgate.netresearchgate.net

The effectiveness of these diamine ligands is demonstrated in the enantioselective ethylation of various aromatic aldehydes. Research has shown that structural features of the ligands are crucial for achieving high enantioselectivities. researchgate.netresearchgate.net

Table 1: Performance of this compound-Derived 1,3-Diamine Ligands in the Enantioselective Ethylation of Aromatic Aldehydes

Aldehyde (Substrate)Ligand DerivativeYield (%)Enantiomeric Excess (ee) (%)Product ConfigurationReference
BenzaldehydeDerived from 2-methoxybenzaldehyde>9993(R) researchgate.net
2-ChlorobenzaldehydeDerived from 2-methoxybenzaldehyde>9999(R) researchgate.net
3-MethoxybenzaldehydeDerived from 2-methoxybenzaldehyde>9999(R) researchgate.net
4-ChlorobenzaldehydeDerived from 2-methoxybenzaldehyde>9991(R) researchgate.net
4-MethylbenzaldehydeDerived from 2-methoxybenzaldehyde>9989(R) researchgate.net

Tridentate Schiff Base Ligands

Building upon the chiral diamine scaffold, novel tridentate Schiff base ligands can be prepared. These ligands are typically synthesized from (+)-camphoric acid derivatives in straightforward synthetic sequences. researchgate.net Their structure allows for effective coordination with metal centers, making them potent catalysts for asymmetric transformations.

These tridentate ligands have been successfully employed in the enantioselective ethylation of benzaldehydes, demonstrating excellent results with nearly quantitative yields and high enantioselectivities, reaching up to 97% ee for certain substrates. researchgate.net Studies have indicated that specific structural characteristics, such as the absence of substitution on the salicylaldehyde (B1680747) moiety and the presence of an ethyl group on the nitrogen at the C1 position of the cyclopentane ring, are critical for achieving high levels of asymmetric induction. researchgate.net

Table 2: Enantioselective Ethylation of Aldehydes using a Tridentate Ligand Derived from this compound

Aldehyde (Substrate)Yield (%)Enantiomeric Excess (ee) (%)Reference
Benzaldehyde9892 researchgate.net
o-Anisaldehyde9989 researchgate.net
m-Anisaldehyde9997 researchgate.net
p-Anisaldehyde9891 researchgate.net
2-Naphthaldehyde9892 researchgate.net

N-Heterocyclic Carbene (NHC) Ligands

The rigid chiral backbone of this compound has also been exploited for the synthesis of sophisticated chiral N-heterocyclic carbene (NHC) pincer ligands. uni-heidelberg.de The synthesis is a multi-step process that begins with the conversion of this compound to the corresponding diamine, (1S,3R)-1,3-diamino-1,2,2-trimethylcyclopentane. uni-heidelberg.de This is followed by a sequence of reactions including N-arylation, reduction of nitro groups, cyclization with triethyl orthoformate, and finally, N-alkylation to form the imidazolium (B1220033) salt precursor of the NHC ligand. uni-heidelberg.de These enantiopure NHC precursors are valuable for creating chiral metal complexes used in homogeneous catalysis. uni-heidelberg.deresearchgate.net

Ligands for Metal-Organic Frameworks (MOFs)

Beyond its use in creating discrete molecular ligands, this compound itself, in its deprotonated dianionic form (D-camphorate), serves as a fundamental enantiopure ditopic linker for the construction of homochiral metal-organic frameworks (MOFs). researchgate.netfrontiersin.org The coordination of D-camphorate with various metal ions gives rise to a multitude of chiral frameworks with interesting structural properties and potential applications in enantioselective separation and catalysis. researchgate.netnih.govhenu.edu.cn

The self-assembly process involving this compound and metal salts, such as those of zinc(II), copper(II), cadmium(II), and lanthanides, can lead to the formation of complex three-dimensional structures. nih.govhenu.edu.cnacs.orgcsulb.edu These frameworks often exhibit fascinating chiral topologies, including the formation of absolute helical structures. nih.gov The ability of the camphorate ligand to adopt multiple coordination modes further enriches the structural chemistry of these materials. henu.edu.cn

Table 3: Examples of Homochiral Metal-Organic Frameworks (MOFs) Synthesized with this compound

Metal IonFramework FormulaKey Structural FeatureReference
Zn(II)[Zn₂(D-cam)₂(TPB)]·H₂O3D homochiral four-connected luminescent material nih.gov
Cd(II)[Cd₂(d-cam)₂(Lₐ)₂]·(H₂O)₆Homochiral 2D coordination polymer acs.org
Mn(II)/Nd(III)[Mn₂Nd(D-cam)₄(H₂O)₂]·H₂O3D homochiral manganese-lanthanide framework henu.edu.cn
Cu(II)[Cu₂(D-Cam)₂(4,4′-bpy)]n3D six-connected self-penetrating architecture frontiersin.orgcsulb.edu

D Camphoric Acid in Metal Organic Frameworks Mofs and Coordination Polymers

Design and Synthesis of Homochiral Metal-Camphorate Frameworks (MCamFs)

Homochiral Metal-Camphorate Frameworks (MCamFs) are a specialized subclass of MOFs constructed using camphorate ligands. researchgate.netrsc.org The design of these frameworks leverages the stereochemical information encoded in the d-camphoric acid molecule to build extended structures with controlled chirality. researchgate.net

Incorporation of this compound as a Chiral Ligand

This compound is a widely utilized enantiopure ligand in the synthesis of chiral MOFs. researchgate.net Its popularity stems from several key attributes: it is an inexpensive and readily available natural product, and crucially, it is resistant to racemization under the solvothermal conditions often used for MOF synthesis. researchgate.netcsulb.edubanrepcultural.org This stability is a significant advantage over other chiral ligands that may lose their stereochemical integrity during synthesis. csulb.edu As the smallest readily available rigid chiral dicarboxylate, this compound serves as a fundamental building block for creating stable, homochiral environments within porous frameworks. csulb.edu

The synthesis of these frameworks typically involves the reaction of a metal salt with this compound (D-H2Cam) under hydro(solvo)thermal conditions. rsc.org For example, reacting this compound with cobalt or copper salts has led to the formation of thermally stable, homochiral coordination polymers such as [Co(D-Cam)] and [Cu2(D-Cam)2(D-H2Cam)2]. rsc.org The d-camphorate ligand, with its two carboxyl groups, can bridge metal centers to form diverse and predictable network topologies. nih.govnih.gov This has been demonstrated in the creation of 2D and 3D frameworks, including structures with complex features like polycatenation. researchgate.net

Chiral Induction and Absolute Helical Control in MOF Architectures

A significant outcome of this chiral induction is the ability to achieve absolute helical control. researchgate.netnih.gov In some MCamFs, the arrangement of metal ions and other linking ligands forms helical chains. The handedness (left or right) of these helices can be dictated by the specific enantiomer of the camphorate ligand used. nih.gov For instance, in a series of cobalt-based isomers, the use of d-camphorate resulted in the formation of right-handed helices, while l-camphorate produced left-handed ones. nih.gov Interestingly, this control can be exerted even when the camphorate molecule is not part of the helical backbone itself, acting as an external chiral driving force that directs the helicity of chains made from achiral components. nih.gov

Diastereoisomerism in Isostructural MOFs utilizing Camphoric Acid

The stereoisomeric flexibility of camphorate molecules has enabled pioneering research into diastereoisomerism within MOFs. csulb.edunih.gov Camphoric acid exists as stereoisomers, including the cis-form (d- and l-camphoric acid) and the trans-form (d- and l-isocamphoric acid). csulb.edu By using these different diastereomers as ligands, it is possible to synthesize MOFs that are isostructural—meaning they have the same network topology—but possess different three-dimensional arrangements and properties.

The first observation of diastereoisomerism in isostructural MOFs was reported in a family of homochiral metal isocamphorates. csulb.edubanrepcultural.orgnih.govresearchgate.net This discovery demonstrated that by simply changing the stereoisomer of the ligand (e.g., from the cis d-camphorate to the trans l-isocamphorate), a new range of homochiral materials could be accessed without altering the fundamental framework structure. csulb.edunih.gov This opens up possibilities for fine-tuning the properties of chiral materials for specific applications.

Urothermal Synthesis Routes for Metal-Camphorate Assemblies

Urothermal synthesis, a method that uses urea (B33335) or its derivatives like ethyleneurea (e-urea) as a solvent, has been established as a viable route for creating crystalline porous materials, including metal-camphorate assemblies. nih.govcsulb.edu This technique is distinct from more common hydrothermal or solvothermal methods and can lead to the formation of novel structures. nih.govcsulb.edu

A notable example is the reaction of this compound with copper(I) iodide in e-urea at 120°C, which produced a molecular compound named URO-502. rsc.orgresearchgate.netresearchgate.net In this reaction, the e-urea solvent reacted with the this compound to generate a new, larger enantiopure ligand in situ. nih.govcsulb.edursc.orgresearchgate.net This new ligand then coordinated to a cubane-like Cu₄I₄ core. rsc.orgresearchgate.netresearchgate.net This finding highlights the versatility of the urothermal method, demonstrating its potential not only for the synthesis of frameworks but also for facilitating unusual organic transformations to create unique chiral building blocks. nih.govcsulb.edu

Applications of this compound-Based MOFs

The unique structural features of this compound-based MOFs, particularly their inherent homochirality and porosity, make them highly promising for applications that require molecular discrimination. researchgate.netrsc.org

Enantioselective Separation and Chiral Recognition

The primary application for homochiral MOFs built from this compound is in the field of enantioselective processes. researchgate.netrsc.orgresearchgate.net These materials can differentiate between the enantiomers (left- and right-handed forms) of a chiral molecule, a critical task in the pharmaceutical and chemical industries. researchgate.netrsc.org

D-camphorate-based MOFs have been successfully used as stationary phases in chromatography for the separation of racemic mixtures. frontiersin.orgnih.gov For example, a helical homochiral MOF, [Zn₂(D-Cam)₂(4,4'-bpy)]n, was used to achieve baseline separation of the enantiomers of praziquantel (B144689) and flavanone (B1672756). frontiersin.orgnih.gov In another study, a core-shell material was created by growing a layer of a chiral copper-camphorate MOF onto an achiral MOF, which then showed preferential sorption for one enantiomer of limonene (B3431351) over the other. acs.org

These MOFs also function as highly effective platforms for chiral recognition, often through luminescence-based sensing. nih.govrsc.orgacs.org A zirconium-based MOF, PCN-700, was modified by installing d-camphorate linkers into its structure. nih.govacs.org The resulting material, PCN-700-C, exhibited excellent enantioselectivity in detecting various chiral drugs through changes in its fluorescence intensity. nih.govacs.org The framework's chiral environment interacts differently with each enantiomer of an analyte, leading to a distinguishable response. rsc.org

The table below summarizes selected examples of this compound-based MOFs and their performance in chiral applications.

MOF DesignationMetal/Other ComponentsApplicationAnalytes Separated/RecognizedPerformance MetricReference
[Zn₂(D-Cam)₂(4,4'-bpy)]n Zinc, 4,4'-bipyridineEnantioselective Separation (CEC)Praziquantel, FlavanoneResolution > 2.10 frontiersin.org, nih.gov
PCN-700-C ZirconiumEnantioselective SensingChiral DrugsHigh stability and enantioselectivity nih.gov, acs.org
[Cu₂(D-Cam)₂Dabco]@[Cu₃(Btc)₂] Copper, Dabco, BTCEnantioselective Sorption(R/S)-limonenePreferred sorption kinetics for (S)-limonene acs.org
[Cu₂(DCAM)₂(DABCO)]/Pt Copper, Platinum, DABCOEnantioselective Electrooxidation(R/S)-2-butanolSuperior enantiorecognition capability acs.org
Cu-MOF Membrane CopperEnantioselective Separation (Membrane)Amino AcidsEnantiomeric Excess (ee) = 90% rsc.org
Chiral Stationary Phases in Chromatography

Homochiral MOFs constructed using this compound have demonstrated significant potential as chiral stationary phases (CSPs) in chromatographic applications, particularly in gas chromatography (GC) and capillary electrochromatography (CEC). tandfonline.comakjournals.comnih.gov These materials possess high thermal stability, large surface areas, and ordered porous structures, which contribute to their excellent performance in separating racemic mixtures. tandfonline.comresearchgate.net

Several studies have reported the successful use of this compound-based MOFs as CSPs for the high-resolution separation of various racemates, isomers, and other organic compounds. tandfonline.comakjournals.comnih.gov For instance, a porous chiral MOF, InH(D-C₁₀H₁₄O₄)₂, assembled from d-(+)-camphoric acid, has been used to coat open tubular columns for GC, demonstrating excellent selectivity and recognition ability for chiral compounds. tandfonline.com Similarly, a three-dimensional framework, [Zn₂(D-Cam)₂(4,4′-bpy)]n, has been employed as a CSP in GC, effectively separating racemates, isomers, linear alkanes, and alcohols. akjournals.comresearchgate.net The homochiral channels and the arrangement of helical structures within this MOF contribute to its chiral recognition capabilities. akjournals.com The same MOF has also been successfully applied as a chiral stationary phase in open tubular capillary electrochromatography (OT-CEC), achieving baseline separation of flavanone and praziquantel enantiomers. nih.gov

MOF/Coordination Polymer Chromatographic Technique Separated Analytes Key Findings Reference
InH(D-C₁₀H₁₄O₄)₂Gas Chromatography (GC)Racemates, isomers, alkanes, alcohols, Grob's test mixtureExcellent selectivity and recognition ability, especially for chiral compounds. tandfonline.com
[Zn₂(D-Cam)₂(4,4′-bpy)]nGas Chromatography (GC)Racemates, isomers, linear alkanes, alcoholsOutstanding selectivity and good recognition ability. akjournals.comresearchgate.net
[Zn₂(D-Cam)₂(4,4′-bpy)]nCapillary Electrochromatography (CEC)Flavanone, praziquantel, nitrophenols, iononesHigh resolution separation of enantiomers and isomers. nih.gov
Co(D-Cam)₁/₂(bdc)₁/₂(tmdpy)Gas Chromatography (GC)Racemates, isomers, alkanes, alcohols, Grob's test mixtureExcellent selectivity and good recognition ability, especially for chiral compounds. nih.gov
Enantioselective Adsorption Phenomena

The porous and chiral nature of this compound-based MOFs makes them promising materials for enantioselective adsorption. mdpi.com The ability to create frameworks with tunable pore sizes and environments allows for the selective adsorption of one enantiomer over the other. mdpi.com

Furthermore, the enantioselective adsorption properties of these materials can be dynamically controlled. A chiral photoswitchable MOF incorporating both this compound and a light-responsive azobenzene (B91143) moiety was developed. rsc.orgnih.gov The photoisomerization of the azobenzene unit, induced by light, alters the pore environment and, consequently, switches the enantioselective adsorption behavior of the MOF without affecting the chiral this compound moieties. rsc.orgnih.gov

MOF System Control Mechanism Target Molecules Key Finding Reference
Homochiral MOFs with varying pore sizesPore size tuningEthyl-lactateMedium pore size showed the highest enantioselectivity. mdpi.com
Cu₂(Dcam)₂(AzoBiPyB)Light-induced photoisomerizationChiral moleculesEnantioselective adsorption behavior can be switched on and off with light. rsc.orgnih.gov
Chiral Sensing and Sensor Array Development

The principles of enantioselective adsorption in this compound-based MOFs have been extended to the development of chiral sensors and sensor arrays. mdpi.comrsc.org These sensors can detect and differentiate between enantiomers of chiral molecules, which is of great importance in the pharmaceutical and food industries. rsc.org

One approach involves the use of quartz crystal microbalance (QCM) sensor arrays coated with thin films of homochiral MOFs. mdpi.combeilstein-journals.org An array of six QCMs, half-coated with three different chiral MOFs based on Cu²⁺ dimers and this compound, was able to enantioselectively distinguish between five different chiral odorants. mdpi.com Although the chiral component (this compound) was the same in all three MOFs, their differing pillar linkers resulted in distinct enantioselectivities. mdpi.com

Another innovative approach is the development of optical sensor arrays based on Fabry-Pérot films of chiral MOFs. rsc.org An array composed of two homochiral MOFs containing this compound (Cu₂(DCam)₂(dabco) and Cu₂(DCam)₂(Bipy)) and one achiral MOF was able to reversibly detect and distinguish between three pairs of chiral odors at low concentrations. rsc.org By analyzing the sensor responses with machine learning algorithms, the array achieved a high classification accuracy for the enantioselective discrimination of the chiral isomers. rsc.org

Sensor Platform MOFs Used Analytes Detected Key Outcome Reference
Quartz Crystal Microbalance (QCM) ArrayCu₂(DCam)₂(dabco), Cu₂(DCam)₂(BiPy), Cu₂(DCam)₂(BiPyB)Limonene, 2-octanol, 1-phenylethanol, 1-phenylethylamine, methyl lactateEnantioselective detection and discrimination of chiral odor molecules with 96% accuracy. mdpi.combeilstein-journals.org
Fabry-Pérot Film Optical ArrayCu₂(DCam)₂(dabco), Cu₂(DCam)₂(Bipy)R-/S-limonene, R-/S-1-phenylethanol, R-/S-1-phenylethylamineEnantioselective discrimination of 3 pairs of chiral odors with 98.6% classification accuracy. rsc.org

Asymmetric Catalysis

This compound and its derivatives have been employed in the field of asymmetric catalysis, both as chiral catalysts themselves and as chiral induction agents in the synthesis of catalytic materials. nih.govcsulb.edu

In the context of MOFs, this compound can act as a chiral induction agent, influencing the crystallization process to produce enantioenriched materials from achiral precursors. nih.govcsulb.edu For example, in the synthesis of a manganese-based framework, this compound was found to control the bulk chirality of the resulting crystals. nih.gov Time-dependent studies showed that an initial achiral phase was slowly converted into an enantioenriched chiral phase in the presence of this compound. nih.gov This discovery is significant for the development of heterogeneous porous asymmetric catalysts. nih.gov

Beyond MOFs, novel bifunctional thiourea (B124793) and squaramide organocatalysts have been synthesized from (+)-camphoric acid. nih.govresearchgate.net These catalysts were effective in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, achieving high yields and diastereoselectivities. nih.govresearchgate.net

Catalytic System Role of this compound Reaction Result Reference
Mn₃(HCOO)₄(adc) MOFChiral induction agentAsymmetric crystallization from achiral precursorsFormation of enantioenriched chiral MOF. nih.govcsulb.edu
Bifunctional thiourea and squaramide organocatalystsChiral backbone of the catalystAsymmetric Michael additionHigh yields (up to 98%) and enantiomeric excesses (up to 74%). nih.govresearchgate.net

Luminescence Sensing and Photoluminescent Properties

Coordination polymers and MOFs incorporating this compound can exhibit interesting photoluminescent properties, making them suitable for applications in luminescence sensing. tandfonline.comnih.gov The combination of a luminescent metal center or guest molecule with the chiral environment provided by this compound can lead to materials capable of enantioselective luminescence sensing. nih.gov

For instance, homochiral coordination polymers of zinc(II) with this compound and accessory ligands like 4′-p-tolyl-2,2′:6′,2″-terpyridine (ttpy) and 1,10-phenanthroline (B135089) (phen) have been synthesized. tandfonline.com These materials exhibit strong fluorescence and high thermostability, suggesting their potential as photoluminescent materials. tandfonline.com

A notable application is the development of a MOF-based enantioselective luminescent sensor, PCN-700-C, created by installing this compound into a zirconium-based MOF (PCN-700). nih.govacs.org This material showed remarkable stability and enantioselectivity in the luminescent sensing of various chiral drugs. nih.govacs.org The enantiomeric excess of chiral molecule mixtures could be determined from the changes in luminescence intensity. nih.govacs.org Density functional theory calculations indicated that the enantioselectivity arises from the different binding affinities of the enantiomers with the d-camphorate linker. nih.govacs.org

Furthermore, a novel chiral fluorescent hybrid probe, email protected, was prepared by encapsulating carbon dots within a chiral Eu(D-cam) coordination framework. researchgate.net This nanocomposite demonstrated good optical properties and was successfully used for the selective luminescence sensing of L-phenylalanine. researchgate.net

Luminescent Material Sensing Mechanism Target Analyte Key Feature Reference
[Zn₂(D-Cam)₂(ttpy)₂]n & [Zn₂(D-Cam)₂(phen)₂]nIntrinsic fluorescenceNot specified for sensingStrong fluorescence and high thermostability. tandfonline.com
PCN-700-CEnantioselective quenchingChiral drugsHigh stability and enantioselectivity; ee determination possible. nih.govacs.org
email protectedLuminescence quenchingL-phenylalanineGood optical properties and solvent stability; high sensitivity. researchgate.net

Other Advanced Material Applications

The utility of this compound extends to other advanced material applications, including the development of biorenewable polymers and functional coordination layers. Its rigid, bicyclic structure can impart desirable thermal and mechanical properties to polymers.

This compound has been copolymerized with various diols to produce polyesters with a wide range of glass transition temperatures (-16 °C to 125 °C). researchgate.net Notably, polyisosorbide camphorate exhibited a high glass transition temperature of 125 °C. researchgate.net These biorenewable polyesters also demonstrated the potential for degradation upon agitation in water. researchgate.net In another study, this compound was used to create fully biobased random copolymers with 2,5-furandicarboxylic acid, resulting in materials with tunable mechanical properties and exceptional gas barrier capabilities suitable for food packaging. mdpi.com

In the realm of coordination polymers, a novel nickel(II) coordination layer, [Ni₄(d-cam)₂(d-Hcam)₄(bpzpip)₄(H₂O)₂], was synthesized using this compound. mdpi.com This material demonstrated selective adsorption of methyl blue dye from water, indicating its potential for applications in water purification. mdpi.com

Application Area Material Key Property/Finding Reference
Biorenewable PolyestersPolyisosorbide camphorateHigh glass transition temperature (125 °C). researchgate.net
Food PackagingPoly(butylene furanoate/camphorate) copolymersTunable mechanical properties and exceptional gas barrier performance. mdpi.com
Dye Adsorption[Ni₄(d-cam)₂(d-Hcam)₄(bpzpip)₄(H₂O)₂]Selective adsorption of methyl blue dye from water. mdpi.com

D Camphoric Acid in Polymer Science and Engineering

Synthesis of Camphoric Acid-Derived Polyesters

The synthesis of polyesters from d-camphoric acid has been explored through various polymerization techniques, leading to a range of novel materials with diverse properties.

This compound has been successfully copolymerized with a variety of diols to create bio-based polyesters. mdpi.com In one study, this compound was polymerized with several linear α,ω-alkanediols, such as those with 2, 3, 4, 5, and 6 carbon atoms, to produce polyalkylene camphorates. mdpi.com The polymerization is typically carried out in a two-stage process involving initial polyesterification under a nitrogen atmosphere, followed by a high-vacuum stage at elevated temperatures to increase the molecular weight of the resulting polymer. mdpi.com The use of a Brønsted acid catalyst, such as p-toluene sulfonic acid, can facilitate this reaction. mdpi.com

Furthermore, copolymerization with sugar-derived renewable diols like erythritan and isosorbide (B1672297) has yielded polyesters with notably high glass transition temperatures (Tg). mdpi.com For instance, polyerythritan camphorate and polyisosorbide camphorate have demonstrated Tg values of 100 °C and 125 °C, respectively, which are comparable or superior to some commercial polymers. mdpi.com The properties of these polyesters can be tuned by varying the diol comonomer, which affects the polymer's thermal characteristics. mdpi.com

Table 1: Thermal Properties of Polyesters from this compound and Various Diols

DiolResulting PolymerGlass Transition Temperature (Tg) (°C)
Ethylene GlycolPolyethylene (B3416737) camphorate (PEC)51
ErythritanPolyerythritan camphorate100
IsosorbidePolyisosorbide camphorate125

Data sourced from Nsengiyumva & Miller (2019). mdpi.com

Interfacial polymerization has been employed to synthesize organotin polyesters using the salt of this compound and various organotin dihalides. nih.govmeddocsonline.org This method is advantageous as it is a rapid process, with reactions often completing in under 30 seconds, and it is a technique already used industrially for producing polymers like aramids and polycarbonates, suggesting straightforward scalability. nih.gov The process involves reacting the this compound salt in an aqueous phase with an organotin dihalide in an immiscible organic solvent at the interface of the two liquids.

The resulting organotin polyesters have shown polymeric structures with varying chain lengths. nih.gov Infrared spectroscopy and MALDI MS analysis have confirmed the formation of these polyesters, identifying the Sn-OOC(O) linkage and indicating a mixture of bridging and non-bridging geometries around the tin atom. nih.gov This synthetic route provides a pathway to metal-containing polymers derived from a natural product. nih.gov

This compound has been utilized to chemically modify existing petroleum-based and bio-based polyesters to enhance their properties and increase their bio-based content. A notable example is the modification of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), a rigid aliphatic polyester (B1180765), by copolymerizing it with this compound. mdpi.comnih.gov This modification was conducted in the melt, thereby avoiding the use of solvents. nih.gov The introduction of the camphoric acid moiety was intended to reduce the crystallinity and, consequently, the fragility and opacity of the resulting material. nih.gov

Another instance of chemical modification involves the incremental replacement of terephthalic acid with this compound in the synthesis of polyethylene terephthalate (B1205515) (PET). This results in polyethylene (camphorate/terephthalate) analogues with increased bio-based content. mdpi.com While this modification led to a decrease in the glass transition temperature compared to pure PET, the resulting values were still competitive with other bio-based polymers like polylactic acid (PLA). mdpi.com This approach demonstrates a strategy for creating hybrid polymers that balance performance with sustainability.

Functional Polymers and Composites

The unique chemical structure of this compound makes it a valuable component in the development of functional polymers and composites with tailored properties for specific applications.

The development of bio-based polymers from this compound is a key area of research, driven by the need for sustainable alternatives to conventional plastics. mdpi.com this compound is derived from camphor (B46023), a renewable resource, making it an attractive building block for green polymer chemistry. mdpi.com Polyesters synthesized from this compound and various diols can achieve high bio-based content. mdpi.com

For example, fully bio-based random copolymers of 2,5-furandicarboxylic acid (FDCA), another prominent bio-based monomer, and this compound have been successfully synthesized. These copolymers leverage the properties of both renewable building blocks to create materials with high molecular weight and excellent thermal stability. Research has also focused on creating composites, such as recyclable and reprocessable carbon fiber reinforced polymers using a full bio-based matrix from this compound and epoxidized soybean oil. mdpi.com

A significant advantage of using this compound in polyester synthesis is the ability to tune the mechanical and barrier properties of the final material. By incorporating this compound as a comonomer, it is possible to modulate properties such as flexibility, tensile strength, and gas permeability.

In the case of copolymers of 2,5-furandicarboxylic acid and this compound, the introduction of the camphoric co-units allowed for the modulation of mechanical and gas barrier properties. The resulting copolyesters exhibited outstanding functional properties, which were attributed to enhanced interchain interactions, including π-π ring stacking and hydrogen bonds, facilitated by the camphor moieties. This modulation of properties is dependent on the amount of camphoric acid incorporated into the polymer chain. For instance, increasing the camphoric acid content in copolymers with poly(butylene trans-1,4-cyclohexanedicarboxylate) led to a decrease in crystallinity and an improvement in flexibility. nih.gov

Table 2: Properties of Poly(butylene furanoate/camphorate) Copolymers

Copolymer Composition (BF:BC molar ratio)Tensile Modulus (MPa)Oxygen Permeability (cm³·mm/m²·day·atm)Carbon Dioxide Permeability (cm³·mm/m²·day·atm)
100:0 (PBF)1200 ± 1000.12 ± 0.010.60 ± 0.05
90:101050 ± 800.09 ± 0.010.45 ± 0.04
80:20850 ± 700.07 ± 0.010.35 ± 0.03
70:30650 ± 500.05 ± 0.010.25 ± 0.02

Data adapted from Guidotti et al. (2023).

Biological and Biomedical Research on D Camphoric Acid Derivatives

Anticancer Activity Studies of d-Camphoric Acid and its Metal Complexes

The potential of this compound as a ligand in metal complexes for anticancer applications has been an area of scientific inquiry. Research has suggested that this compound's effectiveness in this regard is often observed in the presence of metal cations such as copper, nickel, and zinc. Transition metal complexes, in general, are known to possess anticancer properties, which can be attributed to their ability to interact with biological macromolecules, generate reactive oxygen species (ROS), and interfere with cellular signaling pathways. For instance, copper complexes are recognized for their capacity to inhibit topoisomerases and induce DNA damage in cancer cells. Similarly, nickel and zinc complexes have demonstrated cytotoxic effects against various cancer cell lines, with their activity often linked to the specific ligands coordinating the metal ion.

While specific studies detailing the anticancer activity of this compound complexes with copper, nickel, or zinc are not extensively documented in publicly available literature, the known anticancer properties of these metals suggest a promising avenue for the design of new therapeutic agents. The this compound ligand could influence the lipophilicity, stability, and cellular uptake of the metal complexes, thereby modulating their biological activity.

A related area of research involves titanocene (B72419) complexes. For example, polymers containing a titanocene dichloride moiety linked to this compound have been noted for their potential to inhibit cancer cell lines. While not a simple metal complex, this highlights the utility of the this compound structure in designing larger anticancer molecules. The broader class of titanocenes has been studied for its antiproliferative effects. For instance, the investigational compound Titanocene C has demonstrated activity against various human tumor cell lines, including those of small cell lung cancer. Its mechanism is believed to be distinct from that of platinum-based drugs and involves the induction of cell cycle arrest.

Table 1: Illustrative Anticancer Activity of a Titanocene Compound

CompoundCancer Cell LineIC50 Value (µM)
Titanocene CSmall Cell Lung Cancer (NCI-H526)Approx. 48.3 ± 32.5 (mean over several cell lines)

Antiviral Efficacy of this compound Derivatives

The structural framework of this compound has been utilized to synthesize derivatives with notable antiviral properties. Research efforts have focused on creating novel compounds, such as imides and N-heterocyclic amides, and evaluating their efficacy against various viruses.

A series of N-heterocyclic amides derived from (+)-camphoric acid were synthesized and tested for their antiviral activity against the H1N1 influenza A virus and SARS-CoV-2. medchemexpress.com The results of these studies identified several compounds with significant inhibitory effects. The efficacy of these compounds is often quantified by their 50% inhibitory concentration (IC50) and their selectivity index (SI), which is a ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable profile for a potential antiviral agent.

For example, certain synthesized amides of (+)-camphoric acid displayed potent activity against the H1N1 influenza virus, with IC50 values in the micromolar range. medchemexpress.com One of the lead compounds from this series demonstrated an IC50 of 6.9 µmol·L⁻¹ and a selectivity index of 84 against the H1N1 virus. medchemexpress.com The same study also reported on the activity of these derivatives against SARS-CoV-2, with some compounds showing promising inhibitory capabilities. medchemexpress.com

Table 2: Antiviral Activity of Selected this compound Derivatives

VirusDerivative TypeIC50 (µmol·L⁻¹)Selectivity Index (SI)
Influenza A (H1N1)N-heterocyclic amide6.984
SARS-CoV-2N-heterocyclic amide15.0>6

Data sourced from studies on N-heterocyclic amides of (+)-camphoric acid. medchemexpress.com

These findings underscore the potential of this compound as a scaffold for the development of new antiviral drugs. Further research in this area could lead to the identification of more potent and selective viral inhibitors.

Investigation of Biological Mechanisms

Understanding the mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to explore several potential pathways.

One of the emerging strategies in cancer therapy is the targeting of lysosomes, which are organelles responsible for cellular degradation and recycling. researchgate.net Cancer cells are often more susceptible to the disruption of their lysosomal membranes than normal cells. researchgate.net This vulnerability can be exploited by certain molecules, particularly cationic amphiphilic drugs (CADs).

CADs are characterized by having both a hydrophobic (lipophilic) region and a hydrophilic, protonatable amine group. This structure allows them to accumulate within the acidic environment of lysosomes. The buildup of these molecules can lead to the destabilization and permeabilization of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). researchgate.net The leakage of lysosomal contents, such as cathepsins, into the cytoplasm can trigger programmed cell death. researchgate.net

While specific studies investigating this compound derivatives as agents for lysosomal membrane targeting are not widely reported, the principle of designing such molecules from a this compound scaffold is plausible. By chemically modifying this compound to include a lipophilic moiety and a basic amino group, it may be possible to create novel cationic amphiphilic derivatives. These synthetic compounds could then be investigated for their ability to induce LMP and subsequent cell death in cancer cells. This compound itself can serve as a test compound to probe the mechanisms of drugs that target the lysosomal membrane.

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial regulators of a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of cancer.

Research has indicated that camphoric acid can significantly induce the activation of both NF-κB and AP-1. One study demonstrated that treatment of mouse osteoblastic cells with camphoric acid led to a significant elevation in the expression of NF-κB and AP-1. The activation of these transcription factors can have context-dependent outcomes. In some cellular environments, their activation can promote cell survival and proliferation, while in others, it can contribute to the induction of apoptosis. The precise consequences of NF-κB and AP-1 activation by camphoric acid derivatives in the context of cancer would depend on the specific cell type and the molecular background of the tumor. Further research is necessary to elucidate the detailed downstream effects of this activation and to determine whether this mechanism contributes to the observed anticancer or other biological activities of camphoric acid derivatives.

Role as a Chirality Inducing Agent in Biochemical Applications

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis and for applications requiring stereochemical control. Its rigid bicyclic structure provides a well-defined chiral environment, which can be exploited to influence the stereochemical outcome of chemical reactions.

In biochemical and pharmaceutical research, the separation of enantiomers from a racemic mixture is often a critical step, as different enantiomers of a chiral drug can have vastly different biological activities. This compound and its derivatives, such as (+)-camphor-10-sulfonic acid, are used as chiral resolving agents. They can react with a racemic mixture of a compound, for example, an amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual enantiomers of the target compound can be recovered. This application is crucial for obtaining enantiomerically pure compounds for biological testing and therapeutic use.

Furthermore, this compound serves as a chiral building block for the synthesis of more complex chiral molecules, such as chiral ligands for asymmetric catalysis. These ligands can then be used to catalyze reactions that produce a desired enantiomer of a product in excess. This approach is fundamental to the synthesis of many pharmaceuticals and other bioactive molecules where a specific stereoisomer is required for efficacy. The use of this compound in creating homochiral metal-organic frameworks (MOFs) also presents possibilities for enantioselective separations and catalysis in biochemical contexts.

Advanced Characterization and Computational Studies of D Camphoric Acid Systems

X-ray Diffraction Studies for Homochirality Determination

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. In the context of d-camphoric acid, single-crystal X-ray diffraction is pivotal for confirming the homochirality of synthesized materials. biosynth.comrsc.org Homochirality, the property of a sample containing molecules of only one specific enantiomer, is crucial for applications in enantioselective catalysis and separation. nih.govtandfonline.com

In another example, the use of this compound as an auxiliary ligand in the construction of cadmium(II) and zinc(II) coordination polymers led to the formation of homochiral structures. nih.govacs.orgnju.edu.cn X-ray structural studies elucidated the different molecular conformations and coordination modes, confirming the successful transfer of chirality from the this compound to the final supramolecular assembly. nih.govacs.orgnju.edu.cn

The Cambridge Structural Database (CSD) is a critical repository for such crystallographic data, containing numerous entries for this compound and its derivatives, which aids researchers in comparing and understanding new structures. nih.gov

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are employed to elucidate the structure of this compound and its derivatives, providing complementary information to X-ray diffraction. scribd.comsrmist.edu.insathyabama.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In this compound, characteristic peaks for the carboxylic acid group (C=O and C-O stretching) are observed. For example, in the synthesis of a covalent organic framework (COF) modified with this compound, FTIR spectra confirmed the successful grafting by showing peaks around 1805 cm⁻¹ (C=O of the carboxyl group) and 1259 cm⁻¹ (C-O of the ester). The IR spectrum of a metal-organic framework containing d-camphorate ligands also shows characteristic bands that confirm the coordination of the carboxylate groups to the metal centers. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. nih.govresearchgate.netresearchgate.net The chemical shifts and coupling patterns in the NMR spectra of this compound provide detailed information about the local environment of each proton and carbon atom, confirming its rigid bicyclic structure. chemicalbook.comhmdb.cachemicalbook.com Predicted ¹H NMR spectra are also available in databases for comparison. hmdb.ca

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. researchgate.net This information helps to confirm the molecular formula and provides clues about the structure of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of this compound and its chiral derivatives provides a unique fingerprint of their stereochemistry. csulb.edu For example, the solid-state circular dichroism spectra of homochiral frameworks containing d-camphorate show distinct signals that confirm the enantiopurity of the bulk sample. csulb.edu

These spectroscopic techniques, when used in combination, provide a comprehensive picture of the molecular structure and stereochemistry of this compound systems. researchgate.net

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, properties, and behavior of molecules at an atomic level.

Density Functional Theory (DFT) Studies on Molecular Conformations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. dntb.gov.uanih.gov For this compound and its complexes, DFT calculations are employed to determine the most stable molecular conformations and to understand the nature of intermolecular interactions. nih.govacs.orgnju.edu.cnresearchgate.net

In studies involving coordination polymers, DFT has been used to compare the different molecular conformations of ligands before and after complexation with metal ions. nih.govacs.orgnju.edu.cn These calculations can help rationalize why certain crystal structures are formed and can provide insights into the flexibility of the this compound molecule and its derivatives. For instance, DFT studies on organotin polyesters derived from this compound have been used to analyze molecular orbitals, optimized bond lengths and angles, and the stability of different conformations. researchgate.net

Quantum Chemical Calculations of Electromagnetic Properties

Quantum chemical calculations are essential for predicting the electromagnetic properties of this compound systems, such as their response to light. d-nb.infoscispace.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate properties like polarizability and hyperpolarizability, which are crucial for understanding and designing materials with specific linear and non-linear optical (NLO) properties. d-nb.inforesearchgate.netarxiv.org

The chirality of this compound makes it a candidate for creating materials with interesting optical activity. d-nb.info Quantum chemical calculations can predict the circular dichroism spectra of this compound and its assemblies, which can then be compared with experimental measurements. d-nb.infoarxiv.org These calculations are not limited to the dipolar approximation and can be extended to higher multipolar orders for larger molecular ensembles. d-nb.info

Multi-scale Optical Modeling of Molecular Ensembles

For larger systems, such as molecular aggregates or materials, a multi-scale modeling approach is often necessary. researchgate.netarxiv.orgresearchgate.netnih.gov This approach combines the accuracy of quantum chemistry for individual molecules with classical electrodynamics simulations for the entire ensemble. d-nb.inforesearchgate.net

Adsorption Kinetic Behavior Analysis

The porous nature of many materials derived from this compound, such as MOFs and COFs, makes them promising candidates for adsorption applications, including the separation of molecules. mdpi.comrsc.org Understanding the adsorption kinetic behavior is crucial for evaluating the performance of these materials. sci-hub.se

Studies have shown that the adsorption of molecules onto this compound-based materials can be analyzed using various kinetic models. mdpi.comscielo.br For example, the adsorption of methyl blue dye onto a nickel(II) coordination layer built from d-camphorate was found to follow a pseudo-second-order kinetic model. mdpi.comresearchgate.net This model suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Future Perspectives and Emerging Research Avenues for D Camphoric Acid

Development of Novel Homochiral Materials

The synthesis of homochiral materials, particularly metal-organic frameworks (MOFs), represents a major and expanding research frontier for d-camphoric acid. csulb.edu These materials, with their porous structures and chiral properties, are critical for applications in chiral recognition and separation. csulb.edunih.gov

Key Attributes of this compound in Homochiral Materials:

Racemization Resistance: this compound is resistant to racemization, ensuring the stability of the chiral environment within the synthesized materials. csulb.edu

Versatility: It can form a wide array of coordination complexes with different metals, leading to a diversity of structural topologies.

Cost-Effectiveness: As a commercially available and relatively low-cost enantiopure ligand, it facilitates broader research and industrial application. csulb.edunih.gov

Recent research has successfully incorporated this compound into new homochiral metal isocamphorates, thereby expanding the library of available chiral materials. A significant breakthrough has been the investigation of its trans-isomer, l-isocamphoric acid, which had been previously unexplored in solid-state materials. csulb.edunih.gov This has led to the synthesis of a large family of homochiral metal isocamphorates and the first observation of diastereoisomerism in isostructural MOFs. csulb.edu This development is expected to pave the way for hundreds of new homochiral materials with tailored properties. csulb.edunih.gov

Future work will likely focus on the systematic exploration of different metal ions and auxiliary ligands in combination with this compound and its isomers to create novel MOFs with precisely controlled pore sizes, shapes, and functionalities for targeted applications.

Expanded Applications in Enantioselective Catalysis and Separation

The inherent chirality of this compound makes it an excellent candidate for applications in enantioselective processes. nih.gov Homochiral MOFs constructed from this compound are being actively investigated as stationary phases in chromatography for the separation of racemic mixtures.

For instance, a homochiral MOF, [Zn2(D-Cam)2(4,4′-bpy)]n, has been successfully used as a stationary phase in open-tubular capillary electrochromatography (OT-CEC) to achieve baseline separation of praziquantel (B144689) and flavanone (B1672756) enantiomers. frontiersin.org Another study demonstrated the use of a cadmium-based homochiral MOF as a stationary phase for high-performance liquid chromatography (HPLC) enantioseparation, leveraging its high surface area and chemical stability. frontiersin.org

Table 1: Examples of this compound-Based MOFs in Enantioselective Separation

MOFSeparation TechniqueRacemates SeparatedReference
[Zn2(D-Cam)2(4,4′-bpy)]nOT-CECPraziquantel, Flavanone frontiersin.org
[Cd2(d-cam)3]·2Hdma·4dmaHPLCNot specified frontiersin.org
InH(D-C10H14O4)2GCVarious racemates and isomers researchgate.net
[Mn3(HCOO4·(D-Cam)]nGCNot specified researchgate.net

GC = Gas Chromatography, HPLC = High-Performance Liquid Chromatography, OT-CEC = Open-Tubular Capillary Electrochromatography

Furthermore, this compound can act as a chiral induction agent. nih.gov In the synthesis of manganese-based frameworks, it has been shown to control the chirality during the crystallization process. nih.gov This ability to induce chirality in achiral or racemic systems opens up new avenues for asymmetric synthesis and crystallization.

Future research will likely focus on designing more efficient and selective chiral stationary phases for a wider range of racemic compounds. The development of "smart" MOFs that can respond to external stimuli to modulate their separation capabilities is also a promising direction.

Green Chemistry Initiatives and Sustainable Production

The bio-based origin of this compound, derived from the oxidation of camphor (B46023), aligns well with the principles of green chemistry. mdpi.comnih.gov Camphor itself can be obtained from the camphor tree or synthesized from α-pinene, a component of turpentine. mdpi.comresearchgate.net This renewable feedstock provides a sustainable alternative to petroleum-derived chemicals. google.com

There is growing interest in developing sustainable processes for the production of biobased camphoric acid. mdpi.com Researchers are exploring the use of this compound as a monomer for the synthesis of biorenewable polyesters. researchgate.netgoogle.com These polyesters exhibit promising thermal and mechanical properties, with some matching or even exceeding those of commercial polymers like polylactic acid (PLA). nih.govresearchgate.net For example, polyethylene (B3416737) camphorate has shown competitive glass transition temperatures and has demonstrated degradation in water. researchgate.net

The copolymerization of this compound with other bio-based monomers, such as 2,5-furandicarboxylic acid, is being investigated to create random copolymers with tunable mechanical and barrier properties suitable for applications like flexible food packaging. mdpi.com

Table 2: Examples of Bio-Based Polymers Derived from this compound

PolymerCo-monomer(s)Potential ApplicationReference
Polyethylene camphorate (PEC)Ethylene glycolGeneral polyester (B1180765) applications nih.govresearchgate.net
Polyerythritan camphorateErythritolHigh Tg applications researchgate.net
Polyisosorbide camphorateIsosorbide (B1672297)High Tg applications researchgate.net
Poly(butylene 2,5-furandicarboxylate-co-butylene camphorate)2,5-Furandicarboxylic acid, 1,4-ButanediolFlexible food packaging mdpi.com
Poly(butylene trans-1,4-cyclohexanedicarboxylate-co-butylene camphorate)trans-1,4-Cyclohexanedicarboxylic acid, 1,4-ButanediolPackaging nih.gov

Future efforts will likely concentrate on optimizing polymerization processes, scaling up production, and further exploring the lifecycle and biodegradability of these novel bio-based materials to ensure their environmental sustainability.

Exploration of New Biological Activities and Therapeutic Potential

While this compound itself has some reported biological activities, a significant area of emerging research is the synthesis and evaluation of its derivatives for therapeutic applications. researchgate.net

Recent Research Findings:

Antifungal Activity: Novel camphoric acid-based acylhydrazone derivatives have demonstrated potent antifungal activity, with some compounds achieving 90-95% inhibition of fungal growth at low concentrations. researchgate.netnih.gov

Antiviral Activity: Cyclic d-(+)-camphoric acid imides have shown significant antiviral activity against certain viral strains in vitro. researchgate.net Studies on synthetic analogues of alkaloids derived from this compound have also identified compounds with inhibitory activity against various influenza A virus strains. nih.gov

Anticancer Activity: Organotin polyesters derived from this compound have shown initial promise in anticancer studies. meddocsonline.org this compound has also been investigated for its potential anticancer activity, particularly in the presence of metal cations. biosynth.com

Other Biological Effects: Camphoric acid has been reported to stimulate osteoblast differentiation and induce the expression of glutamate (B1630785) receptors. adipogen.com

Importantly, studies have indicated that many camphor derivatives exhibit low or no cytotoxicity, which is a favorable characteristic for potential therapeutic agents.

Future research will involve the synthesis of new libraries of this compound derivatives and their systematic screening for a broader range of biological activities. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds for specific therapeutic targets.

Integration with Advanced Analytical Devices

The unique properties of this compound and its derivatives, particularly the homochiral MOFs, are being harnessed for the development of advanced analytical devices for chiral sensing.

Quartz Crystal Microbalance (QCM) sensors are highly sensitive devices capable of detecting minute mass changes. mdpi.com By coating the quartz surface with a thin film of a chiral MOF derived from this compound, enantioselective QCM sensors can be fabricated. mdpi.com These surface-mounted MOFs (SURMOFs) have been successfully used to differentiate between enantiomers of molecules like methyl lactate. mdpi.com

For example, a SURMOF constructed from zinc, this compound, and 2,7-diazapyrene (B1250610) demonstrated different adsorption amounts for L- and D-methyl lactate, highlighting its potential for enantioselective sensing. mdpi.com

Future research in this area will likely focus on:

Developing MOF-based sensors with higher sensitivity and selectivity for a wider range of chiral analytes.

Integrating these chiral recognition elements into other sensor platforms, such as electrochemical and optical sensors.

Miniaturizing these devices for portable and point-of-care applications.

Q & A

(Basic) What are the critical physicochemical properties of d-Camphoric acid for experimental design?

Methodological Answer:
this compound (CAS 124-83-4) has a melting point of 200.24°C, molecular weight of 200.24 g/mol, and solubility data critical for solvent selection (e.g., in methanol or acetonitrile). These properties guide reaction conditions, such as temperature thresholds for thermal stability (up to 200°C) and solvent compatibility . Researchers should cross-reference databases like the Handbook of Aqueous Solubility Data for solubility parameters and validate purity via NMR or HPLC before use .

(Basic) How is this compound synthesized and characterized in laboratory settings?

Methodological Answer:
A common synthesis involves converting this compound to its acid chloride derivative (D-cam-ClO) for grafting onto frameworks like covalent organic frameworks (COFs). Characterization requires:

  • FTIR : Peaks at 1805 cm⁻¹ (C=O of carboxyl) and 1259 cm⁻¹ (C–O of ester) confirm functionalization .
  • PXRD : Maintains crystallinity post-modification, with pore size reduction from 3.2 nm to 1.8 nm after grafting .
  • BET Analysis : Surface area decreases from 1380 m²/g (pristine COF) to 403 m²/g post-modification, indicating successful grafting .

(Advanced) How does this compound enhance enantioselectivity in chiral COFs?

Methodological Answer:
The chiral moiety of this compound introduces stereoisomeric interactions in COF channels, enabling enantioselective adsorption of amino acids. For example, CTzDa (a COF modified with this compound) achieves separation via:

  • Electrostatic Interactions : Negative zeta potential shifts from -8.2 mV to -47.3 mV post-grafting, enhancing chiral recognition .
  • Computational Modeling : Molecular dynamics simulations validate host-guest interactions between COF channels and enantiomers .

(Advanced) What methodologies assess the stability of this compound-derived materials?

Methodological Answer:

  • Chemical Stability : Immersion in solvents (THF, HCl, NaOH) for 24 hours with subsequent PXRD/FTIR analysis confirms structural integrity .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows stability up to 200°C, critical for high-temperature applications .
  • Long-Term Storage : Monitor BET surface area and crystallinity over time to detect pore collapse or degradation .

(Basic) Which analytical techniques confirm this compound’s structural role in novel compounds?

Methodological Answer:

  • Toluidine Blue O (TBO) Assay : Quantifies grafting efficiency (e.g., 41% modification ratio in CTzDa) .
  • SEM/TEM : Visualizes surface roughness and layer structure changes post-functionalization .
  • Chromatography : Chiral HPLC validates enantiomeric excess (ee) in separation applications .

(Advanced) How can computational modeling optimize this compound’s chiral applications?

Methodological Answer:

  • Docking Studies : Predict binding affinities between COF channels and target enantiomers .
  • DFT Calculations : Analyze energy barriers for enantiomer adsorption to guide framework design .
  • Machine Learning : Train models on existing enantioselectivity data to predict novel modifications .

(Basic) What protocols ensure reproducible handling of this compound?

Methodological Answer:

  • Storage : Store at 4°C in airtight containers to prevent hygroscopic degradation .
  • Purity Checks : Use melting point analysis (200.24°C) and CAS registry cross-referencing .
  • Safety : Refer to toxicity databases (e.g., Chemical Toxicity Database) for hazard protocols .

(Advanced) What strategies improve grafting efficiency of this compound onto frameworks?

Methodological Answer:

  • Acid Chloride Derivatization : Enhances reactivity with hydroxyl groups on COFs .
  • Solvent Optimization : Use aprotic solvents (e.g., DMF) to minimize side reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify optimal grafting time .

(Basic) How do solubility properties influence this compound’s application scope?

Methodological Answer:

  • Solvent Selection : Solubility in polar aprotic solvents (e.g., DMF) facilitates covalent grafting .
  • pH-Dependent Solubility : Adjust reaction pH to avoid precipitation during synthesis .

(Advanced) What are the limitations of this compound in chiral framework synthesis?

Methodological Answer:

  • Crystallinity Reduction : Grafting decreases crystallinity due to disrupted hydrogen bonding .
  • Pore Size Trade-offs : Smaller pores (1.8 nm vs. 3.2 nm) may limit access to bulky substrates .
  • Stereochemical Complexity : Requires enantiopure this compound to avoid racemic contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.